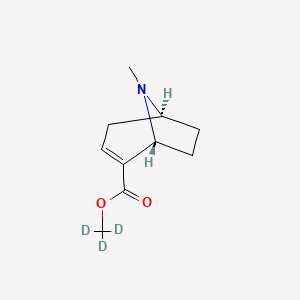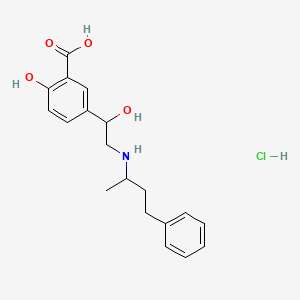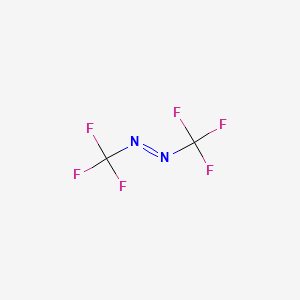
Diazene, bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, bis(trifluoromethyl)-, also known as bis(trifluoromethyl)diazene, is a chemical compound with the formula C₂F₆N₂ and a molecular weight of 166.0252 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a diazene moiety. It is known for its unique chemical properties and has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of diazene, bis(trifluoromethyl)- involves several methods. One common approach is the nitrosation of 1,1,1,3,3,3-hexafluoroisopropylamine, which yields bis(trifluoromethyl)diazomethane . Another method involves the reaction of trifluoronitrosomethane with primary amines, followed by photolysis . These methods typically require controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the intermediate compounds and the final product.
Analyse Des Réactions Chimiques
Diazene, bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can yield trifluoromethyl amines.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Diazene, bis(trifluoromethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diazene, bis(trifluoromethyl)- involves the generation of carbenes upon photochemical, thermal, or electrical stimulation . These carbenes can undergo rapid insertion into nearby C–H, O–H, or N–H bonds, leading to the formation of new chemical bonds. This property makes diazene, bis(trifluoromethyl)- a valuable tool in chemical synthesis and material science.
Comparaison Avec Des Composés Similaires
Diazene, bis(trifluoromethyl)- can be compared with other similar compounds, such as:
Trifluoromethyl diazirines: These compounds also generate carbenes and are used in similar applications, but they may have different reactivity and stability profiles.
Trifluoromethyl diazoalkanes: These compounds are used as carbene precursors and have applications in synthetic transformations.
The uniqueness of diazene, bis(trifluoromethyl)- lies in its ability to introduce trifluoromethyl groups efficiently and its versatility in various chemical reactions.
Propriétés
Numéro CAS |
372-63-4 |
|---|---|
Formule moléculaire |
C2F6N2 |
Poids moléculaire |
166.03 g/mol |
Nom IUPAC |
(E)-bis(trifluoromethyl)diazene |
InChI |
InChI=1S/C2F6N2/c3-1(4,5)9-10-2(6,7)8/b10-9+ |
Clé InChI |
YDBRUXDOAMOVPN-MDZDMXLPSA-N |
SMILES isomérique |
C(/N=N/C(F)(F)F)(F)(F)F |
SMILES canonique |
C(N=NC(F)(F)F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


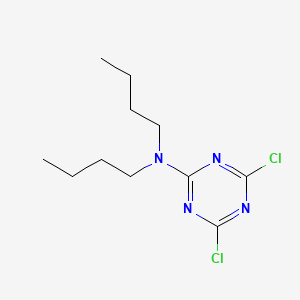
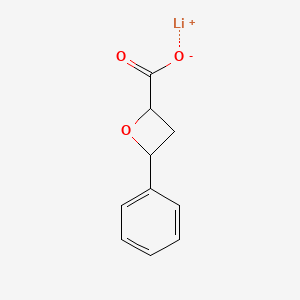
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
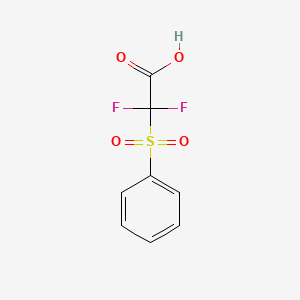
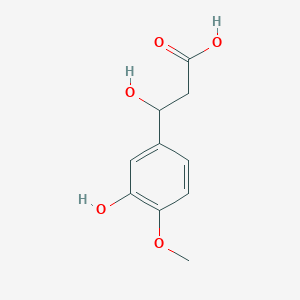
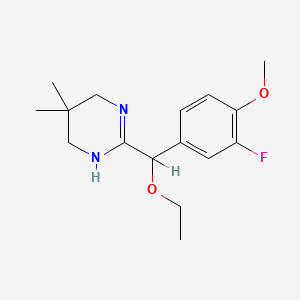
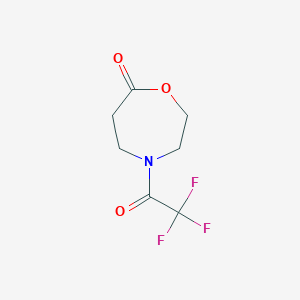
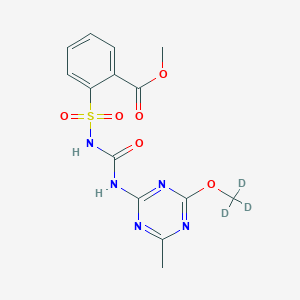
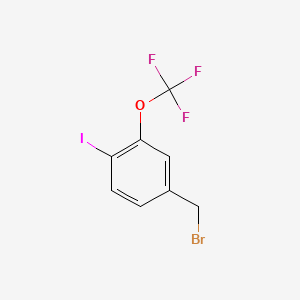

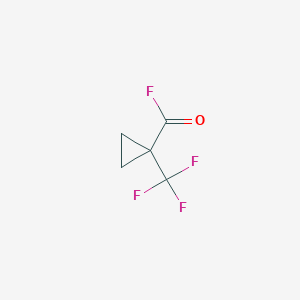
![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)
